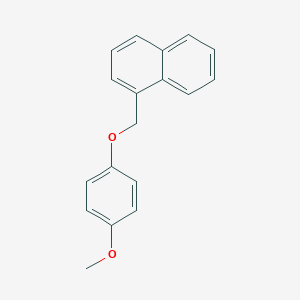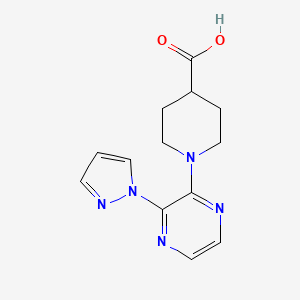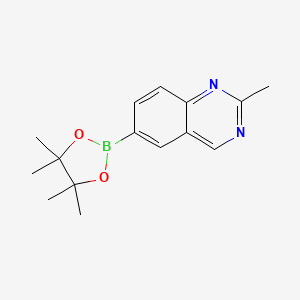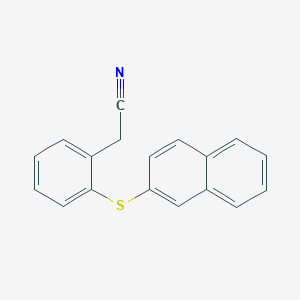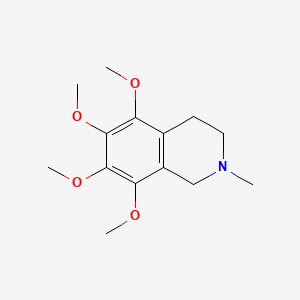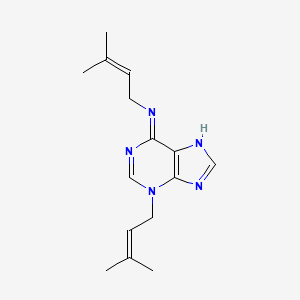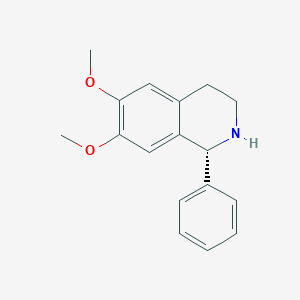
(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its tetrahydroisoquinoline core, substituted with methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position. Its unique structure contributes to its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for higher yields and purity. This can involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability
Purification techniques: Such as recrystallization or chromatography to isolate the desired enantiomer
Chemical Reactions Analysis
Types of Reactions: ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives
Reduction: Employing hydrogenation or metal hydrides to reduce the isoquinoline ring
Substitution: Halogenation or alkylation reactions at the phenyl or methoxy groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Palladium on carbon (Pd/C) with hydrogen gas
Substitution: Bromine or alkyl halides in the presence of a base
Major Products:
Oxidation: Quinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated or alkylated isoquinolines
Scientific Research Applications
®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules
Biology: Studied for its interaction with various biological targets, including enzymes and receptors
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-cancer activities
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition or modulation of enzyme activity
Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways
Pathways: Modulation of cellular pathways involved in apoptosis, cell proliferation, and neuroprotection
Comparison with Similar Compounds
(S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound with different biological activities
6,7-Dimethoxy-1-phenylisoquinoline: Lacks the tetrahydro structure, leading to different chemical properties
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Without methoxy groups, affecting its reactivity and biological activity
Uniqueness: ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and chiral nature, which contribute to its distinct pharmacological profile and potential therapeutic applications.
This comprehensive overview highlights the significance of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline in various fields of research and its potential for future applications
Properties
CAS No. |
178032-64-9 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(1R)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3/t17-/m1/s1 |
InChI Key |
GZGZWZVAJDFXJK-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




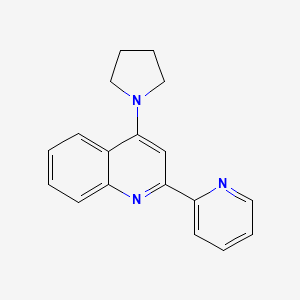
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)

